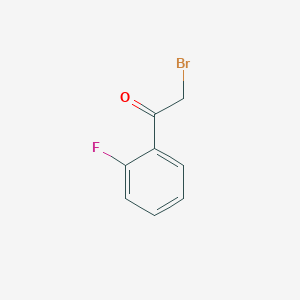

2-Bromo-2'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNWNJSLWKHNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372071 | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-15-2 | |

| Record name | 2-Bromo-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2'-fluoroacetophenone CAS number

An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone

Topic: this compound CAS Number: 655-15-2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical development. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, its reactivity, and its applications, with a focus on data relevant to a scientific audience.

Chemical and Physical Properties

This compound is a halogenated ketone that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its unique combination of bromo, fluoro, and carbonyl functional groups influences its reactivity.[1][2]

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Reference |

| CAS Number | 655-15-2 | [1][3][4][5] |

| Molecular Formula | C₈H₆BrFO | [3][4][5] |

| Molecular Weight | 217.04 g/mol | [3][4][5] |

| Synonyms | α-Bromo-2-fluoroacetophenone, 2-Fluorophenacyl bromide, o-Fluorophenacyl bromide | [3][5] |

| MDL Number | MFCD00278796 | [3][5] |

| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N | [5] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to Off-White Solid / Light yellow oil | [3][6][7] |

| Melting Point | 25-30 °C | [3][5] |

| Boiling Point | 83-85 °C | [3][7][8] |

| Density | 1.574 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.563 | [3][5] |

| Flash Point | >110 °C | [3][7][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][7] |

| Storage Temperature | 2-8°C | [3][5] |

| Stability | Unstable in DMSO; Moisture sensitive | [3][7][9] |

Safety Information

This compound is classified as a hazardous substance and requires careful handling.

| Safety Data | Information | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [3][6] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [3] |

| Hazard Codes | C (Corrosive) | [3][7] |

| Hazard Note | Corrosive/Lachrymatory/Keep Cold | [3][7] |

| RIDADR | UN 3261 8 / PGIII | [3][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2'-fluoroacetophenone.[3][7]

Materials:

-

1-(2-fluorophenyl)ethanone (2'-Fluoroacetophenone) (15.1 g)

-

Bromine (5.8 mL)

-

Acetic acid (150 mL)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).[3][7]

-

Stir the reaction mixture at room temperature for 2 hours.[3][7]

-

Upon completion, remove the solvent by distillation under reduced pressure.[3][7]

-

Dissolve the residue in saturated aqueous sodium bicarbonate and extract with ethyl acetate.[3][7]

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[3][7]

-

Dry the organic phase over anhydrous magnesium sulfate.[3][7]

-

Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[3][7]

Caption: General experimental workflow for the synthesis of this compound.

Purification and Analysis

For applications requiring high purity, such as in pharmaceuticals, purification is essential.[1]

-

Purification Methods: Recrystallization and chromatography are the primary methods for purifying the final product.[1]

-

Analytical Validation: The identity and purity of the compound are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Spectral Data

Characterization of the synthesized product is critical. The ¹H-NMR spectral data is provided below.

| Data Type | Spectral Details (CDCl₃) | Reference |

| ¹H-NMR | δ 4.53 (2H, d, J = 2.4 Hz), 7.13-7.20 (1H, m), 7.27-7.30 (1H, m), 7.54-7.61 (1H, m), 7.91-7.96 (1H, m) | [3][7] |

| ATR-IR | Spectra available from sources like SpectraBase | [10] |

Reactivity and Applications

This compound is a valuable building block due to its reactive nature, stemming from the interplay between the bromine and fluorine substituents.[1][2] The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron distribution in the aromatic ring.[2]

Key Reactions

-

Heterocyclic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles, oxazoles, and thiazoles, which are often explored in drug discovery.[1]

-

Suzuki-Miyaura Coupling: The bromo group readily participates in Suzuki-Miyaura coupling reactions, allowing for the introduction of diverse functional groups.[1]

Caption: Reactivity and applications of this compound in organic synthesis.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[11]

-

Vonoprazan Fumarate: It is used to synthesize Vonoprazan, a novel gastric acid secretion inhibitor for treating ulcers and reflux esophagitis.[11]

-

Antimicrobial Agents: Its derivatives are being explored for their potential as antibacterial and antifungal agents.[1]

-

Biochemical Reagent: It is used as a biochemical reagent in life science research.[11][12]

Other Applications

-

Material Science: The compound is used in developing new materials with specific electronic properties.[1]

-

Dyes and Pigments: It can be used as a raw material or additive in the synthesis of dyes and pigments.[11]

References

- 1. Buy this compound | 655-15-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 655-15-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 6. This compound | 655-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound CAS#: 655-15-2 [m.chemicalbook.com]

- 8. 655-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Page loading... [wap.guidechem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-fluoroacetophenone, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent use in forming heterocyclic structures, and explores its application in the development of therapeutic agents, including the proton pump inhibitor, Vonoprazan.

Core Chemical and Physical Data

This compound is a halogenated ketone widely utilized as a reactive intermediate in organic synthesis. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 217.04 g/mol | |

| Molecular Formula | C₈H₆BrFO | |

| CAS Number | 655-15-2 | |

| Appearance | White to Off-White Solid | |

| Melting Point | 25-30 °C | |

| Density | 1.574 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Synonyms | α-Bromo-2-fluoroacetophenone, 2-Fluorophenacyl bromide |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the direct bromination of 2'-fluoroacetophenone. The following protocol is a common method employed for this transformation.

Experimental Procedure

-

Reaction Setup: A solution of 1-(2-fluorophenyl)ethanone (15.1 g) is prepared in acetic acid (150 mL) within a suitable reaction vessel equipped with a stirrer.

-

Addition of Bromine: Bromine (5.8 mL) is added slowly and dropwise to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for a period of 2 hours.

-

Work-up:

-

Upon completion, the acetic acid is removed by distillation under reduced pressure.

-

The resulting residue is dissolved in a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is then extracted with ethyl acetate.

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

-

Drying and Concentration: The washed organic phase is dried over anhydrous magnesium sulfate. After filtration, the solvent is concentrated under reduced pressure to yield this compound as a light yellow oil (Yield: 22.91 g, 97%).

-

Characterization: The product is characterized by ¹H-NMR (CDCl₃): δ 4.53 (2H, d, J = 2.4 Hz), 7.13-7.20 (1H, m), 7.27-7.30 (1H, m), 7.54-7.61 (1H, m), 7.91-7.96 (1H, m).

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many drug molecules. Its reactive α-bromoketone functionality allows for the construction of rings such as thiazoles and pyrazoles.

Hantzsch Thiazole (B1198619) Synthesis: Experimental Protocol

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing compound. The following is a representative protocol for the synthesis of fluorinated hydrazinylthiazole derivatives from a bromoacetophenone precursor, which can be adapted for this compound.[1][2]

-

Reaction Setup: An equimolar mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is combined in absolute ethanol (B145695).[1][2]

-

Reflux: The mixture is heated under reflux for 4–5 hours.[1][2]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The appearance of a single spot indicates the completion of the reaction.[1][2]

-

Isolation:

This reaction yields 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61–80%).[1][2]

Synthesis of Pyrazoles

While a specific protocol starting from this compound was not detailed in the searched literature, pyrazoles are generally synthesized through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. The α-bromoketone functionality of this compound allows for its conversion into an appropriate precursor for pyrazole (B372694) synthesis, for instance, by reaction with a carbon nucleophile to form a 1,3-dicarbonyl intermediate, which can then be cyclized with hydrazine.

Role in Drug Development: The Case of Vonoprazan

A significant application of this compound is as a key intermediate in the synthesis of Vonoprazan fumarate, a novel potassium-competitive acid blocker (P-CAB).[3] Vonoprazan is used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5]

Mechanism of Action of Vonoprazan

Vonoprazan functions by directly inhibiting the H⁺/K⁺ ATPase enzyme, also known as the proton pump, which is located in the parietal cells of the stomach lining.[4] This enzyme is responsible for the final step of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's mechanism has several advantages:

-

Direct and Competitive Inhibition: It directly and competitively blocks the potassium-binding site of the H⁺/K⁺ ATPase.[4]

-

Rapid Onset: It does not require activation by acid, leading to a more rapid onset of action compared to PPIs.[4][5]

-

Sustained Action: Vonoprazan is stable in the acidic environment of the stomach, providing a more consistent and prolonged suppression of gastric acid.[4][6]

Caption: Mechanism of Vonoprazan's inhibition of the gastric proton pump.

Biological Activity of Derived Compounds

The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of biologically active molecules. As an example, a study on closely related fluorinated hydrazinylthiazole derivatives, synthesized from 2-bromo-4-fluoroacetophenone, demonstrated significant enzyme inhibition activity.

| Compound ID | Structure (Aryl Substituent) | α-Amylase Inhibition IC₅₀ (μM) |

| 3a | 2-Bromo-4,5-dimethoxybenzylidene | 10.35 ± 0.11 |

| Standard | Acarbose | 5.55 ± 0.06 |

Data extracted from a study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[1][2]

These findings underscore the potential of using bromoacetophenone scaffolds to develop novel therapeutic agents. The specific substitution patterns on the aryl rings, made possible through precursors like this compound, are crucial for tuning the biological activity of the final compounds.

Conclusion

This compound is a cornerstone intermediate for chemists in the pharmaceutical and life sciences industries. Its defined physical and chemical properties, coupled with straightforward synthetic protocols, make it an accessible and versatile reagent. Its role in the synthesis of complex heterocyclic systems and its application in the development of impactful drugs like Vonoprazan highlight its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. nbinno.com [nbinno.com]

Technical Guide: Physical Properties of 2-Bromo-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-2'-fluoroacetophenone, a key intermediate in various organic syntheses. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₈H₆BrFO.[1] It is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[1] The compound's reactivity is largely attributed to the presence of the bromine, fluorine, and carbonyl functional groups.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₈H₆BrFO | - | - | [1][2] |

| Molecular Weight | 217.04 | g/mol | - | [1][2][3] |

| Melting Point | 25 - 34 | °C | - | [3][4][5] |

| Boiling Point | 83 - 85 | °C | - | [4][6] |

| Density | 1.574 | g/mL | at 25 °C | [3][4][6] |

| Refractive Index | 1.563 | - | at 20 °C | [3][4][6] |

| Flash Point | >110 | °C | - | [4][6] |

| Appearance | White to Off-White Solid | - | - | [4][6] |

| Solubility | Slightly soluble | - | Chloroform, Methanol | [4][6] |

| Stability | Unstable | - | In DMSO | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below is a common experimental protocol for its preparation.

Synthesis of this compound from 2'-Fluoroacetophenone (B1202908)

This procedure outlines the bromination of 2'-fluoroacetophenone to yield the target compound.

Materials:

-

1-(2-fluorophenyl)ethanone (2'-Fluoroacetophenone)

-

Bromine

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

-

Saturated brine

Procedure:

-

A solution of 1-(2-fluorophenyl)ethanone (15.1 g) is prepared in acetic acid (150 mL).[4]

-

Bromine (5.8 mL) is added slowly and dropwise to the solution.[4]

-

The reaction mixture is stirred at room temperature for 2 hours.[4]

-

Upon completion, the acetic acid is removed by distillation under reduced pressure.[4]

-

The remaining residue is dissolved in a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.[4]

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[4]

-

The washed organic phase is dried over anhydrous magnesium sulfate.[4]

-

After filtration to remove the drying agent, the organic phase is concentrated under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[4]

Visualized Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the synthesis of this compound.

Caption: A generalized workflow for determining the melting point of a solid compound.

References

- 1. Buy this compound | 655-15-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 4. This compound CAS#: 655-15-2 [m.chemicalbook.com]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 655-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2'-fluoroacetophenone, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-bromo-1-(2-fluorophenyl)ethanone, is a halogenated ketone.[1] Its chemical structure features a phenyl ring substituted with a fluorine atom at the 2' position and a bromoacetyl group. This unique combination of functional groups imparts specific reactivity and makes it a versatile intermediate in various chemical transformations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 655-15-2 |

| IUPAC Name | 2-bromo-1-(2-fluorophenyl)ethanone[1] |

| Molecular Formula | C₈H₆BrFO[1] |

| SMILES String | C1=CC=C(C(=C1)C(=O)CBr)F[1] |

| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N[1] |

| Synonyms | 2-Bromo-1-(2-fluorophenyl)ethanone, α-Bromo-2-fluoroacetophenone, o-Fluorophenacyl bromide, 2-Fluorophenacyl bromide[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 217.04 g/mol [3] |

| Appearance | Pale cream to brown solid or liquid[1] |

| Melting Point | 25-30 °C[2][4] |

| Boiling Point | 239.4 °C at 760 mmHg (approx.) |

| Density | 1.574 g/mL at 25 °C[2][4] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly)[5] |

Synthesis and Purification

The most common and well-documented method for the synthesis of this compound is the direct bromination of 2'-fluoroacetophenone.

Experimental Protocol: Bromination of 2'-fluoroacetophenone

This protocol is adapted from established literature procedures.

Materials:

-

2'-fluoroacetophenone

-

Bromine

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).

-

Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[6]

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Alternative Synthetic Routes

Other synthetic strategies for this compound have been reported, primarily involving different brominating agents. One common alternative is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. This method can offer milder reaction conditions and improved selectivity in some cases.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.53 (s, 2H, CH₂), 7.15-7.30 (m, 2H, Ar-H), 7.55-7.65 (m, 1H, Ar-H), 7.90-8.00 (m, 1H, Ar-H)[6] |

| ¹³C NMR (CDCl₃) | Chemical shifts are expected for the bromomethyl carbon, the carbonyl carbon, and the aromatic carbons, with characteristic splitting patterns due to the fluorine atom. |

| FT-IR (KBr) | Characteristic peaks are expected for the C=O stretching of the ketone, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spec (EI) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and COCH₂Br fragments. |

Applications in Organic Synthesis and Drug Development

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] Its reactive α-bromo ketone functionality allows for facile nucleophilic substitution reactions, making it an ideal starting material for constructing thiazoles, imidazoles, and other important heterocycles.

Furthermore, the presence of the bromine atom on the aromatic ring in related isomers allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse substituents onto the phenyl ring, further expanding the molecular diversity accessible from this building block.

While specific signaling pathways for this compound itself are not well-defined, its derivatives have shown potential as antibacterial and antifungal agents. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2'-fluoroacetophenone

This technical guide provides a comprehensive overview of the prevalent synthesis pathway for 2-Bromo-2'-fluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: Electrophilic Bromination

The most common and well-documented method for the synthesis of this compound is the α-bromination of 2'-fluoroacetophenone (B1202908).[3] This reaction involves the electrophilic substitution of a hydrogen atom on the α-carbon of the acetophenone (B1666503) with a bromine atom. The presence of the fluorine atom on the phenyl ring influences the electronic properties of the molecule but does not directly participate in the primary reaction.[4]

Reaction Scheme:

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2'-fluoroacetophenone using molecular bromine.

| Parameter | Value | Reference |

| Starting Material | 1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone) | [5] |

| Reagent | Bromine (Br₂) | [5] |

| Solvent | Acetic Acid | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 2 hours | [5] |

| Product Yield | 97% | [5] |

Detailed Experimental Protocol

This protocol is based on a general procedure found in the literature for the synthesis of this compound.[5][6]

Materials:

-

1-(2-fluorophenyl)ethanone (15.1 g)

-

Bromine (5.8 mL)

-

Acetic acid (150 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 15.1 g of 1-(2-fluorophenyl)ethanone in 150 mL of acetic acid.

-

Reagent Addition: Slowly add 5.8 mL of bromine to the solution dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[5][6]

-

Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[5][6]

-

Work-up:

-

Product Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[5][6]

-

Purification (if necessary): For applications requiring high purity, the product can be further purified by recrystallization or chromatography.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Caption: Key components and applications relationship.

References

An In-depth Technical Guide to 2-Bromo-1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in synthetic organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromine atom, a fluorine-substituted phenyl ring, and a carbonyl group, provides multiple sites for chemical modification, rendering it an invaluable building block for complex molecular structures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

The internationally recognized IUPAC name for this compound is 2-bromo-1-(2-fluorophenyl)ethanone . It is also commonly referred to as 2-bromo-2'-fluoroacetophenone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-bromo-1-(2-fluorophenyl)ethanone is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| CAS Number | 655-15-2 | [1] |

| Appearance | White to off-white solid or light yellow oil | [1][2] |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 83-85 °C | [2] |

| Density | 1.574 g/mL at 25 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |

| ¹H NMR (CDCl₃) | δ 4.53 (d, J = 2.4 Hz, 2H), 7.13-7.20 (m, 1H), 7.27-7.30 (m, 1H), 7.54-7.61 (m, 1H), 7.91-7.96 (m, 1H) | [1] |

| ¹³C NMR | Predicted shifts are available in chemical databases. Experimental data for similar compounds suggests the carbonyl carbon appears around 190 ppm. | [3][4] |

| IR Spectroscopy | Characteristic peaks include a strong C=O stretch around 1700 cm⁻¹ and C-Br and C-F stretches at lower wavenumbers. | [4][5] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). | [6][7][8] |

Experimental Protocols

The synthesis of 2-bromo-1-(2-fluorophenyl)ethanone is most commonly achieved through the bromination of 2'-fluoroacetophenone. Below is a detailed experimental protocol based on established literature procedures.[1]

Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone from 2'-Fluoroacetophenone

Materials:

-

1-(2-fluorophenyl)ethanone (15.1 g, 0.109 mol)

-

Acetic acid (150 mL)

-

Bromine (5.8 mL, 0.113 mol)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).

-

Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-1-(2-fluorophenyl)ethanone as a light yellow oil (22.91 g, 97% yield).[1]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should be consistent with the data presented in the table above.[1]

Applications in Drug Development and Organic Synthesis

2-Bromo-1-(2-fluorophenyl)ethanone is a versatile precursor for a wide range of biologically active molecules, particularly heterocyclic compounds.[9][10][11] Its utility stems from the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack, and the potential for cross-coupling reactions at the C-Br bond.

Key Intermediate in the Synthesis of Prasugrel

A prominent application of a derivative of 2-bromo-1-(2-fluorophenyl)ethanone is in the industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis.[12][13][14] The synthesis involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thienopyridine core structure.[13]

Precursor for Biologically Active Heterocycles

The reactivity of 2-bromo-1-(2-fluorophenyl)ethanone makes it an excellent starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including:

-

Imidazo[1,2-a]pyridines: These fused heterocyclic systems are known to exhibit a wide range of biological activities.[15]

-

Anti-inflammatory and Anticancer Agents: The core structure of 2-bromo-1-(2-fluorophenyl)ethanone can be incorporated into molecules designed to target specific biological pathways involved in inflammation and cancer.[16]

-

Antimicrobial Compounds: Derivatives of this compound are being explored for their potential as antibacterial and antifungal agents.

Conclusion

2-Bromo-1-(2-fluorophenyl)ethanone is a fundamentally important building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity provide a robust platform for the development of novel therapeutic agents and other high-value chemical entities. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its significance for researchers and professionals in the field of drug development.

References

- 1. This compound | 655-15-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. asianpubs.org [asianpubs.org]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. ijres.org [ijres.org]

- 16. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Bromo-2'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.91-7.96 | m | - | 1H, Ar-H |

| 7.54-7.61 | m | - | 1H, Ar-H |

| 7.27-7.30 | m | - | 1H, Ar-H |

| 7.13-7.20 | m | - | 1H, Ar-H |

| 4.53 | d | 2.4 | 2H, -CH₂Br |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of this compound (Predicted and Literature-Based)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~160 (d) | C-F |

| ~135 | Ar-C |

| ~131 | Ar-C |

| ~125 | Ar-C |

| ~124 (d) | Ar-C |

| ~116 (d) | Ar-C |

| ~30 | -CH₂Br |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1280 | C-F Stretch |

| ~760 | C-Br Stretch |

| ~1220 | C-C Stretch |

Note: The exact peak values may vary slightly depending on the sampling method.

Table 4: Mass Spectrometry Data of this compound

| m/z | Proposed Fragment Ion |

| 216/218 | [M]⁺ (Molecular Ion) |

| 137 | [M - Br]⁺ |

| 123 | [C₇H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Synthesis of this compound:

A common synthetic route involves the bromination of 2'-fluoroacetophenone.[1][2] In a typical procedure, bromine is added dropwise to a solution of 1-(2-fluorophenyl)ethanone in acetic acid at room temperature.[1] The reaction mixture is stirred for a couple of hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous solution of sodium bicarbonate and brine. Finally, the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light yellow oil.[1]

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for the direct analysis of the liquid or solid sample without the need for extensive sample preparation. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra can be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3] For analysis, the sample is typically dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727) and introduced into the mass spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Major fragmentation pathways for this compound in MS.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-fluoroacetophenone is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom on the α-carbon and a fluorine atom on the phenyl ring, govern a rich and nuanced reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic considerations of this compound, with a focus on its application as a building block for bioactive molecules. Detailed experimental protocols for its principal transformations, including nucleophilic substitution, cyclization reactions for the synthesis of heterocycles, and palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this document elucidates the role of derivatives of this compound as modulators of biological pathways, exemplified by the inhibition of α-amylase, a key enzyme in carbohydrate metabolism.

Introduction

This compound, with the chemical formula C₈H₆BrFO, is a halogenated aromatic ketone that has emerged as a valuable intermediate in the synthesis of a wide range of organic compounds. The presence of three distinct reactive sites—the electrophilic carbonyl carbon, the labile α-bromine, and the fluorinated aromatic ring—endows this molecule with a diverse reactivity profile. The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire molecule, while the α-bromine serves as an excellent leaving group in nucleophilic substitution reactions and a key participant in various cyclization and coupling reactions.

This guide aims to provide a detailed technical overview of the reactivity of this compound, offering insights into its synthetic applications and the underlying chemical principles that govern its transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the α-bromination of 2'-fluoroacetophenone (B1202908). This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-Fluoroacetophenone (1.0 eq)

-

Bromine (1.05 eq)

-

Acetic Acid (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Saturated brine solution

Procedure:

-

Dissolve 2'-fluoroacetophenone (15.1 g, 1 eq) in acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add bromine (5.8 mL, 1.05 eq) dropwise to the solution at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the acetic acid by distillation under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a light yellow oil.[1]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

|---|---|---|

| 2'-Fluoroacetophenone | 1.0 | 97 |

| Bromine | 1.05 | |

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon and the lability of the α-bromine atom. The fluorine atom on the aromatic ring primarily exerts an inductive electron-withdrawing effect, which can modulate the reactivity of the other functional groups.

Nucleophilic Substitution Reactions

The α-bromine atom is an excellent leaving group, making this compound highly susceptible to SN2 reactions with a variety of nucleophiles. These reactions are fundamental to the introduction of diverse functional groups at the α-position.

This compound readily reacts with primary and secondary amines to form α-amino ketones, which are important precursors for many biologically active compounds.

-

Experimental Protocol: Reaction with Pyrrolidine

-

Materials:

-

This compound (1.0 eq)

-

Pyrrolidine (2.2 eq)

-

Acetonitrile (as solvent)

-

Potassium carbonate (2.0 eq)

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate and pyrrolidine.

-

Stir the mixture at room temperature for 3 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the α-pyrrolidinyl ketone.

-

-

Quantitative Data:

Nucleophile Molar Eq. Solvent Temperature (°C) Time (h) Yield (%) | Pyrrolidine | 2.2 | Acetonitrile | Room Temp. | 3 | High (Specific yield not reported in literature) |

-

Synthesis of Heterocycles

This compound is a key building block for the synthesis of a variety of heterocyclic compounds, including thiazoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry.

The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). This reaction provides a straightforward route to 2-aminothiazoles and their derivatives.

-

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis Workflow -

Experimental Protocol: Synthesis of 2-Amino-4-(2'-fluorophenyl)thiazole

-

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Methanol (B129727) (as solvent)

-

Aqueous sodium carbonate solution

-

-

Procedure:

-

Dissolve this compound and thiourea in methanol and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture with an aqueous solution of sodium carbonate to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-amino-4-(2'-fluorophenyl)thiazole.[2]

-

-

Quantitative Data:

Reactant Molar Eq. Solvent Temperature Time Yield (%) | Thiourea | 1.1 | Methanol | Reflux | Not specified | High (up to 99% for similar acetophenones)[3] |

-

Pyrazoles can be synthesized from this compound through a multi-step process, often involving the initial formation of a 1,3-dicarbonyl compound or a related intermediate, followed by condensation with a hydrazine (B178648) derivative.

-

Experimental Protocol: Synthesis of a Substituted Pyrazole (B372694) (Generalized)

-

Materials:

-

This compound (1.0 eq)

-

A suitable reagent to form a 1,3-dicarbonyl intermediate (e.g., a β-ketoester)

-

Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Synthesize the 1,3-dicarbonyl intermediate from this compound.

-

React the intermediate with a hydrazine derivative in refluxing ethanol.

-

Cool the reaction mixture and isolate the pyrazole product by filtration or extraction.

-

-

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. However, the primary application of this reaction is typically on the aromatic bromide, which is not present in this molecule. The α-bromine is generally more reactive towards nucleophilic substitution. For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of a related bromo-fluoroaromatic ketone.

-

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow -

Experimental Protocol: Suzuki-Miyaura Coupling of a Structurally Similar Aryl Bromide

-

Materials:

-

2-Bromo-4-fluoro-5-methylpyridine (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium phosphate (B84403) (2.2 eq)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture at 90-100 °C for 12-24 hours.

-

After cooling, extract the product with an organic solvent and purify by column chromatography.[4]

-

-

Quantitative Data:

Catalyst Base Solvent Temperature (°C) Time (h) Typical Yields (%) Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90-100 12-24 Moderate to Good | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent |

-

Application in Drug Discovery: Modulation of Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of various enzymes, highlighting their potential in drug discovery. One such application is the inhibition of α-amylase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes.

α-Amylase Inhibition

Thiazole derivatives synthesized from this compound have been shown to exhibit α-amylase inhibitory activity. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial blood glucose levels.

-

Signaling Pathway: α-Amylase in Glucose Metabolism

Role of α-Amylase in Glucose Metabolism and Point of Inhibition

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique combination of a labile α-bromine, an electrophilic carbonyl group, and a fluorinated aromatic ring allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis and key reactivity profile, including detailed experimental protocols for its use in nucleophilic substitutions, the synthesis of important heterocyclic scaffolds, and as a precursor for biologically active molecules. The ability of its derivatives to modulate key biological pathways, such as carbohydrate metabolism through α-amylase inhibition, underscores the importance of this compound in modern drug discovery and development. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2), a key building block in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical Identification and Properties

This compound, also known as 2-Fluorophenacyl bromide, is a lachrymatory and corrosive solid.[1][2] Its instability in DMSO highlights the need for careful solvent selection in experimental design.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [2][3][4] |

| Molecular Weight | 217.04 g/mol | [2][3][4] |

| CAS Number | 655-15-2 | [2][3][4][5] |

| Appearance | White to off-white solid | [1][2][5] |

| Melting Point | 25-30 °C | [1][2][3] |

| Boiling Point | 83-85 °C | [1][2] |

| Density | 1.574 g/mL at 25 °C | [1][2][3] |

| Flash Point | >110 °C | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) classification underscores its corrosive nature.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3][5] |

| Corrosive to Metals | - | - | - | H290: May be corrosive to metals.[5] |

Precautionary Statements: [3][5]

-

P260: Do not breathe dusts or mists.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P363: Wash contaminated clothing before reuse.

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[5][7][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Use explosion-proof electrical and ventilating equipment.[6][8]

-

Do not eat, drink, or smoke in handling areas.[8]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[5][7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[6][7]

Emergency Procedures

Immediate and appropriate response to accidental exposure is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]

-

Unsuitable Extinguishing Media: Do not use a water jet.

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen halides, and hydrogen fluoride.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.[6]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][7]

Experimental Protocol: Representative Synthesis

The following is a representative procedure for the synthesis of this compound from 2'-fluoroacetophenone. This protocol should be adapted and optimized based on specific laboratory conditions and risk assessments.

Materials:

-

2'-Fluoroacetophenone

-

Bromine

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

-

Appropriate PPE

-

In a well-ventilated fume hood, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).

-

Slowly add bromine (5.8 mL) dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction to completion (e.g., by TLC or GC).

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil.

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

First Aid Response Logic

Caption: Decision-making flow for first aid response to exposure.

References

- 1. This compound CAS#: 655-15-2 [m.chemicalbook.com]

- 2. This compound | 655-15-2 [chemicalbook.com]

- 3. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 655-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Technical Guide: Solubility and Synthesis of 2-Bromo-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-fluoroacetophenone is a halogenated aromatic ketone with significant applications as a building block in organic synthesis.[1] Its utility in the preparation of more complex molecules for pharmaceuticals and material science necessitates a thorough understanding of its physicochemical properties, particularly its solubility. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for its synthesis, and a general methodology for determining its solubility in organic solvents.

Core Data: Physical and Chemical Properties

A foundational understanding of this compound begins with its key physical and chemical properties, which are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 655-15-2 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [2] |

| Appearance | White to Off-White Low-Melting Solid | [3] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | 83-85 °C | [3] |

| Density | 1.574 g/mL at 25 °C | [3] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate its solubility in select organic solvents.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Unstable | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct bromination of 2'-fluoroacetophenone.[5]

Materials:

-

2'-fluoroacetophenone (15.1 g)

-

Acetic acid (150 mL)

-

Bromine (5.8 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).

-

Slowly add bromine (5.8 mL) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.[4]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Dissolve the residue in a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.[4]

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (Expected yield: 22.91 g, 97%).[4]

General Protocol for Solubility Determination

While a specific protocol for this compound is unavailable, the following is a general method for determining the solubility of a solid organic compound in an organic solvent.[6][7]

Materials:

-

This compound

-

Selected organic solvent (e.g., chloroform, methanol)

-

Small test tubes or vials

-

Shaker or vortex mixer

-

Analytical balance

Procedure:

-

Place a pre-weighed amount of the organic solvent (e.g., 3 mL) into a small test tube.[6]

-

Add a small, pre-weighed amount of this compound (e.g., 0.1 g) to the solvent.[6]

-

Vigorously shake the mixture for a set period (e.g., 1-2 minutes).[7]

-

Observe if the solid has completely dissolved.

-

If the solid dissolves, continue to add pre-weighed increments of the compound until saturation is reached (i.e., a small amount of solid remains undissolved after thorough mixing).

-

If the initial amount does not dissolve, the compound is considered poorly soluble or insoluble at that concentration.

-

The solubility can then be calculated based on the mass of the compound that dissolved in the known volume of the solvent.

Visualized Workflows

The following diagrams illustrate the synthesis and a general solubility determination workflow.

Caption: Synthesis workflow for this compound.

Caption: Generalized workflow for solubility determination.

References

- 1. Buy this compound | 655-15-2 [smolecule.com]

- 2. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]

- 3. This compound CAS#: 655-15-2 [m.chemicalbook.com]

- 4. This compound | 655-15-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 2-Bromo-2'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-fluoroacetophenone is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is largely dictated by the electrophilic nature of two key sites: the carbonyl carbon and, most notably, the alpha-carbon. This technical guide provides a comprehensive examination of the factors governing the electrophilicity of the alpha-carbon in this compound, its reactivity in key synthetic transformations, and the methodologies used to study these properties. While direct quantitative kinetic data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on analogous systems to provide a robust understanding of its expected reactivity.

Introduction: The Electronic Landscape of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This arrangement results in a unique electronic distribution that renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The reactivity of α-haloketones is significantly enhanced compared to their corresponding alkyl halide counterparts.[1]

The heightened electrophilicity of the α-carbon in molecules such as this compound is a consequence of two primary electronic effects:

-

Inductive Effect: Both the carbonyl group and the halogen atom are strongly electron-withdrawing. They pull electron density away from the α-carbon, creating a significant partial positive charge (δ+) and making it an attractive target for nucleophiles.[1]

-

Orbital Overlap: The adjacent carbonyl group's π-system can stabilize the transition state of nucleophilic substitution reactions at the α-carbon through orbital overlap. This delocalization of electron density lowers the activation energy of the reaction.

These electronic features make this compound a valuable building block for the synthesis of a wide array of organic molecules, including various heterocyclic compounds with potential biological activity.[2]

Factors Influencing the Electrophilicity of the Alpha-Carbon

The reactivity of the alpha-carbon in this compound is modulated by the interplay of its constituent functional groups: the bromine atom, the carbonyl group, and the 2'-fluoro substituted phenyl ring.

-

The Bromine Atom: As a good leaving group, the bromine atom facilitates nucleophilic substitution reactions at the alpha-carbon. Its polarizability also plays a role in the interaction with incoming nucleophiles.

-

The Carbonyl Group: As discussed, the carbonyl group is a powerful activating group, significantly increasing the electrophilicity of the adjacent carbon.

-

The 2'-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect can influence the electron density of the carbonyl group, further enhancing the electrophilicity of the alpha-carbon.[3]

Quantitative Analysis of Electrophilicity: A Comparative Approach

The Hammett Equation:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Kinetic studies on the SN2 reactions of para-substituted phenacyl bromides with various nucleophiles have been conducted. The positive ρ values obtained in these studies indicate that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state.

| Substituent (para-) | Nucleophile | Solvent | ρ (rho) value |

| Various | Pyridine | Methanol (B129727) | 0.257 |

| Various | Aniline | Methanol | 0.390 |

| Various | Thiophenoxide | Methanol | -3.9 |

| Various | Thioglycolic acid | Methanol | 1.21-1.22 |

Data compiled from related studies on substituted phenacyl bromides.[1][4][5]

Given that the 2'-fluoro substituent is strongly electron-withdrawing, it is anticipated that this compound would exhibit a higher reactivity towards nucleophiles compared to unsubstituted phenacyl bromide.

Key Reactions Highlighting Alpha-Carbon Electrophilicity

The electrophilic nature of the alpha-carbon in this compound is demonstrated in several key organic transformations.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][6] This reaction is a cornerstone in the synthesis of many pharmaceutically important compounds. The initial and rate-determining step of this synthesis is the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic alpha-carbon of the α-haloketone.[6]

Reaction Pathway for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[7][8] The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is initiated by the formation of an enolate.[7][9] This rearrangement further underscores the reactivity of the alpha-position in α-haloketones.

Logical Flow of the Favorskii Rearrangement

Caption: Key stages of the Favorskii rearrangement mechanism.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2'-fluoroacetophenone.

-

Materials:

-

1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone)

-

Bromine

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).[6][10][11]

-

Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.[6][10][11]

-

Stir the reaction mixture at room temperature for 2 hours.[6][10][11]

-

Remove the acetic acid by distillation under reduced pressure.[6][10][11]

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[6][10][11]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil.[6][10][11]

-

Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Hantzsch Synthesis of a 2-Amino-4-(2'-fluorophenyl)thiazole

This protocol provides a general method for the synthesis of a thiazole derivative using this compound.

-

Materials:

-

This compound

-

Methanol

-

5% Aqueous sodium carbonate

-

Water

-

-

Procedure:

-

Combine this compound (5.0 mmol) and thiourea (7.5 mmol) in a reaction vessel.[1]

-

Add methanol (5 mL) and a stir bar.[1]

-

Heat the mixture with stirring for 30 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

Pour the contents into 5% aqueous sodium carbonate (20 mL) and mix.[1]

-

Filter the resulting precipitate, wash with water, and air dry to obtain the thiazole product.[1]

-

Conclusion and Future Outlook

The alpha-carbon of this compound is a highly electrophilic center, a characteristic imparted by the synergistic electron-withdrawing effects of the adjacent carbonyl group and bromine atom, and further influenced by the 2'-fluoro substituent on the phenyl ring. This pronounced electrophilicity makes it a valuable reagent in a variety of synthetic transformations, most notably in the construction of heterocyclic systems.

While a comprehensive understanding of its reactivity can be inferred from studies on analogous phenacyl bromides, there remains a clear opportunity for further research. Detailed kinetic studies on the nucleophilic substitution reactions of this compound with a range of nucleophiles would provide valuable quantitative data. Furthermore, computational studies focusing on the activation energies and transition state geometries for these reactions would offer deeper mechanistic insights. Such investigations will undoubtedly further solidify the role of this compound as a pivotal building block in the development of novel pharmaceuticals and advanced materials.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. Favorskii_rearrangement [chemeurope.com]

- 9. adichemistry.com [adichemistry.com]

- 10. This compound | 655-15-2 [chemicalbook.com]

- 11. This compound CAS#: 655-15-2 [m.chemicalbook.com]

Stability of 2-Bromo-2'-fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Bromo-2'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information on the known reactivity of the broader class of α-bromo ketones, closely related analogs, and established principles of chemical stability testing. It outlines the anticipated stability profile of this compound under various environmental conditions, details potential degradation pathways, and provides robust experimental protocols for its stability assessment based on international guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, store, and analyze this compound effectively, ensuring its quality and integrity throughout the drug development lifecycle.

Introduction